1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide
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Overview
Description
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide is a compound with the molecular formula C24H18N2O2+2. It is a member of the bipyridinium family, which is known for its applications in various fields such as materials science, chemistry, and biology.
Preparation Methods
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide typically involves the reaction of 4,4’-bipyridine with 4-formylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other functional groups.
Scientific Research Applications
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other complex organic structures.
Biology: The compound’s ability to form stable complexes makes it useful in biological studies, particularly in the development of drug delivery systems.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible complexes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the bipyridinium core, which can interact with other molecules through π-π interactions and hydrogen bonding. These interactions enable the compound to act as a linker in the formation of covalent organic frameworks and other complex structures .
Comparison with Similar Compounds
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide can be compared with other similar compounds such as:
4,4’-Bipyridine: While 4,4’-bipyridine is a simpler molecule, it lacks the formyl groups that provide additional reactivity and functionality.
1,1’-Bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
1,1’-Bis(4-hydroxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
Properties
Molecular Formula |
C24H18Br2N2O2 |
---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde;dibromide |
InChI |
InChI=1S/C24H18N2O2.2BrH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2 |
InChI Key |
YYSBATKSJWTJIT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Br-].[Br-] |
Origin of Product |
United States |
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